REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Br)=[O:8])=[CH:5][CH:4]=1.[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13]>C(Cl)Cl>[C:12]([O:16][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][C:3]([CH2:2][Br:1])=[CH:4][CH:5]=1)([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C(=O)Br)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.6 mL
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
dissolved into 350 mL EtOAc
|
Type
|
WASH
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Details
|
washed with 400 mL sat. bicarbonate and 200 mL saturated aqueous NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic was dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |